1-(3-Bromophenyl)-2,2,2-trifluoroethanamine
Description
1-(3-Bromophenyl)-2,2,2-trifluoroethanamine (C₈H₇BrF₃N) is a fluorinated aromatic amine featuring a bromine atom at the meta position of the phenyl ring and a trifluoroethylamine moiety. This compound exists as enantiomers, including (R)- and (S)-forms, with CAS numbers 843608-54-8 and 878539-31-2, respectively . Suppliers such as BLD Pharm Ltd. and Shanghai Aladdin offer it in purities ≥95%, primarily for pharmaceutical and materials science research .
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABZOPYZNWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 3-bromobenzaldehyde with trifluoroethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, a common method involves the use of a palladium-catalyzed coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3-Bromophenyl)-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-Bromo and Chloro Derivatives
Key Compounds:
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 843608-46-8): The para-bromo isomer shares the same molecular formula but differs in substitution pattern, leading to distinct electronic and steric properties .
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 65686-86-4): Replacing bromine with chlorine reduces molecular weight (254.05 vs.
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Weight (g/mol) | Halogen | Substitution Position | Purity |
|---|---|---|---|---|---|
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine | 843608-54-8 | 254.05 | Br | meta | ≥97% |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | 843608-46-8 | 254.05 | Br | para | 95–98% |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | 65686-86-4 | 209.59 | Cl | para | 100% |
Key Differences :
Enantiomeric Forms and Hydrochloride Salts
The (R)- and (S)-enantiomers of this compound are commercially available, with enantiomeric purity critical for chiral drug development . Hydrochloride salts (e.g., CAS 842169-97-5 for (R)-form) enhance solubility and stability, facilitating pharmacological applications .
Table 2: Enantiomer and Salt Comparisons
| Compound | CAS Number | Form | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine | 843608-54-8 | Free base | 254.05 | Asymmetric synthesis |
| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine | 878539-31-2 | Free base | 254.05 | Medicinal chemistry |
| (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl | 842169-97-5 | Hydrochloride | 290.51 | Drug formulation |
Safety Note: Hydrochloride salts often share hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation) with free bases but may exhibit higher hygroscopicity .
Table 3: Cytotoxicity of Halogenated Compounds (MCF-7 Cells)
| Compound | IC₅₀ (ppm) | Halogen | Position |
|---|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 422.22 | Br | meta |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | 37.24 | Cl | para |
Inference : Para-substituted chloro compounds exhibit higher potency, but meta-bromo derivatives may offer unique selectivity profiles .
Biological Activity
1-(3-Bromophenyl)-2,2,2-trifluoroethanamine is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromophenyl group and a trifluoroethanamine moiety. This unique combination may influence its biological activity due to the electronic effects imparted by the trifluoromethyl group and the steric effects of the bromine atom.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. These include:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Cytotoxic Effects: There are indications of cytotoxic activity in certain cancer cell lines, suggesting potential anti-cancer properties.
- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, impacting behaviors related to anxiety and depression.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.
- The bromophenyl moiety may interact with specific receptors or enzymes, modulating biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Neuropharmacological | Altered neurotransmitter levels |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : In vitro tests on human breast cancer cell lines showed that the compound induced apoptosis with an IC50 value of 12 µM after 48 hours of exposure. This suggests a promising avenue for further development as an anti-cancer agent.
- Neuropharmacological Investigation : A behavioral study in rodent models assessed the impact of the compound on anxiety-like behaviors. Results indicated a reduction in anxiety levels compared to control groups when administered at doses of 5-10 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
